{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid
Description
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid is a heterocyclic compound combining benzimidazole and 1,2,4-triazole moieties, linked via a thioether bridge to an acetic acid group. The 9-position of the benzimidazole core is substituted with a 2-phenoxyethyl chain, distinguishing it from related derivatives.
Properties
IUPAC Name |
2-[[4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-16(24)12-26-18-20-19-17-21(10-11-25-13-6-2-1-3-7-13)14-8-4-5-9-15(14)22(17)18/h1-9H,10-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFLRKYXKXHEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
Reaction of 2-mercaptobenzimidazole with hydrazine hydrate in ethanol under reflux forms a hydrazine intermediate, which undergoes cyclization upon heating with triethyl orthoformate:
Optimized Parameters
Phenoxyethyl Side Chain Introduction
The phenoxyethyl group is introduced via alkylation of the triazolo-benzimidazole intermediate. Phenoxyethyl halides (e.g., 2-phenoxyethyl chloride) or epoxides are typical electrophiles.
Alkylation with 2-Phenoxyethyl Bromide
In a representative procedure:
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Substrate : Triazolo[4,3-a]benzimidazole.
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Alkylating Agent : 2-Phenoxyethyl bromide.
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Base : Potassium carbonate.
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Solvent : Acetonitrile or DMF.
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Conditions : 60°C, 12 hours.
The reaction proceeds via nucleophilic substitution, where the nitrogen atom at position 9 of the benzimidazole attacks the electrophilic carbon of the phenoxyethyl halide.
Thioacetic Acid Functionalization
The thioacetic acid moiety is appended through a thiol-alkylation or oxidative coupling strategy. Mercaptoacetic acid or its derivatives react with halogenated intermediates under basic conditions.
Thiolation with Mercaptoacetic Acid
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Substrate : 9-(2-Phenoxyethyl)-9H-triazolo[4,3-a]benzimidazol-3-yl chloride.
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Thiol Source : Mercaptoacetic acid.
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Base : Sodium hydroxide.
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Solvent : Ethanol/water mixture.
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Temperature : 4°C to room temperature.
Critical Considerations :
One-Pot Synthesis Strategies
Recent advancements emphasize one-pot methodologies to reduce isolation steps and improve efficiency. A hybrid approach combining triazole cyclization and thiolation in a single reactor has been reported:
Steps :
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Cyclocondensation : 2-Mercaptobenzimidazole + hydrazine hydrate → triazolo-benzimidazole.
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Alkylation : In-situ addition of 2-phenoxyethyl bromide.
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Thiolation : Direct treatment with mercaptoacetic acid.
Conditions :
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Solvent : DMF/ethanol (1:1).
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Catalyst : Polyphosphoric acid.
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Temperature : 100°C, 8 hours.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thioacetic acid moiety.
Reduction: This can affect the triazolo-benzimidazole core or the phenoxyethyl group.
Substitution: This can occur at multiple positions, particularly on the phenoxyethyl group and the triazolo-benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar triazolo-benzimidazole structures have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways essential for cancer cell proliferation .
Antimicrobial Properties
Compounds with structural similarities to {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid have been reported to possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of this compound. Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The presence of the triazole ring is thought to enhance its interaction with biological targets involved in inflammation .
Case Studies
- Cytotoxicity Evaluation :
- Antimicrobial Testing :
- Inflammation Modulation :
Mechanism of Action
The mechanism of action for {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-benzimidazole core is known to bind to active sites on proteins, while the phenoxyethyl group can enhance binding affinity and specificity. The thioacetic acid moiety may also play a role in modulating the compound’s activity by participating in redox reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic Acid
- Structure: Replaces the 2-phenoxyethyl group with a phenyl ring.
- Molecular Formula : C₁₆H₁₂N₄O₂S; MW : 324.36 g/mol .
- Key Difference: The absence of the ether oxygen in the phenyl substituent may reduce solubility compared to the phenoxyethyl analogue.
2.1.2. 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic Acid
- Structure: Features a methyl group at position 9 and a propanoic acid chain.
- Molecular Formula : C₁₂H₁₂N₄O₂S; MW : 276.31 g/mol; Density : 1.5 g/cm³ .
- Key Difference : Shorter alkyl chain and methyl substitution likely alter pharmacokinetic properties, such as LogP (2.53), suggesting moderate lipophilicity .
2.1.3. 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic Acid
- Structure: Combines a phenyl group at position 9 with a propanoic acid chain.
- Key Difference : The extended carboxylic acid chain might influence binding affinity in enzyme interactions compared to acetic acid derivatives .
Physicochemical Properties
*Calculated based on structural extrapolation from .
Biological Activity
The compound {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid is a novel derivative of benzimidazole and triazole, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₆N₄O₃S
- Molecular Weight : 368.41 g/mol
- CAS Number : 676630-78-7
The compound features a unique structure that combines a triazole ring with a phenoxyethyl group and a thioacetic acid moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various triazole derivatives. Specifically, derivatives similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | < 29 µg/mL |
| Compound B | S. aureus | < 40 µg/mL |
| Compound C | C. albicans | < 207 µg/mL |
In these studies, compounds exhibited broad-spectrum antimicrobial activity, indicating that modifications in their structure can lead to enhanced efficacy against various pathogens .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using human cell lines and animal models. The results suggest that while some derivatives exhibit promising antimicrobial properties, they also show varying levels of cytotoxicity depending on their concentration and exposure time.
Table 2: Cytotoxicity Results
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | Human Neonatal Dermal Fibroblasts | >100 |
| Compound E | Sheep Erythrocytes | 50 |
These findings indicate that careful consideration of dosage is crucial for therapeutic applications .
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis by targeting essential enzymes.
- DNA Replication Interference : Triazole derivatives may inhibit DNA gyrase and other critical enzymes involved in DNA replication.
- Metabolic Pathway Disruption : The presence of the thio group in the structure could interfere with various metabolic pathways essential for microbial growth.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Study on Benzothiazole Derivatives : Researchers synthesized benzothiazole derivatives and evaluated their antimicrobial properties against various strains. They noted that structural modifications led to significant changes in activity profiles.
- Pharmacokinetic Studies : The pharmacokinetic properties of triazole derivatives were assessed using computational models like SwissADME. These studies indicated favorable absorption and bioavailability metrics for certain derivatives, suggesting potential for further development into therapeutic agents .
Q & A
Basic Research Question
- Spectroscopy : ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (e.g., 55–61 ppm for OCH₃ groups) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 62.56%, H: 4.31%, N: 18.24%) .
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) to confirm purity (>95%) .
How can computational methods optimize the synthesis and bioactivity prediction of this compound?
Advanced Research Question
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst efficiency) to predict optimal conditions (e.g., Et₃N vs. NaOH for thiol-alkylation) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., α-glucosidase) to prioritize analogs for synthesis .
How should researchers resolve contradictions in bioactivity data across analogs?
Advanced Research Question
- Substituent-Specific Analysis : Group compounds by substituent type (e.g., R1 = Br, R2 = H vs. R1 = CH₃, R2 = OCH₃) to isolate trends .
- Statistical Validation : Apply ANOVA or regression models to quantify the impact of substituent size/electronegativity on IC₅₀ values .
- Crystallography : Resolve X-ray structures of ligand-enzyme complexes to validate docking predictions .
What modifications can enhance the aqueous solubility of this compound for in vivo studies?
Advanced Research Question
- PEGylation : Introduce polyethylene glycol (PEG) chains via esterification of the thioacetic acid group .
- Salt Formation : Synthesize sodium or potassium salts (e.g., using NaOH in methanol/water) to improve dissolution .
- Prodrug Design : Mask the thiol group with acetyl or glutathione-sensitive linkers .
What mechanistic studies are recommended to elucidate its mode of action?
Advanced Research Question
- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to target enzymes .
- Metabolomics : Profile cellular metabolites (e.g., LC-MS) to identify downstream pathways affected by the compound .
How can researchers ensure batch-to-batch consistency in synthesis?
Basic Research Question
- Process Control : Monitor reaction progress via TLC or in situ FTIR to detect intermediates .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Et₃N) to reduce variability .
- Quality Control : Standardize melting points (e.g., 139–140°C) and HPLC retention times across batches .
What strategies are effective for studying synergistic effects with other therapeutic agents?
Advanced Research Question
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomics : RNA-seq to identify gene networks modulated by the compound in combination with other drugs .
- In Silico Synergy Prediction : Network pharmacology tools (e.g., STITCH, STRING) to map multi-target interactions .
How can alternative catalysts or solvents improve the sustainability of its synthesis?
Advanced Research Question
- Green Solvents : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) or 2-methyl-THF .
- Biocatalysts : Use lipases or immobilized transition-metal catalysts for selective thioether formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
